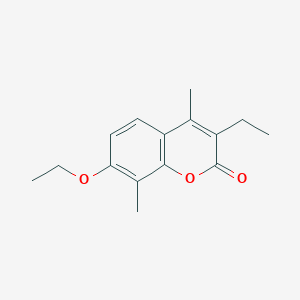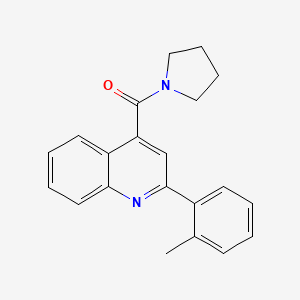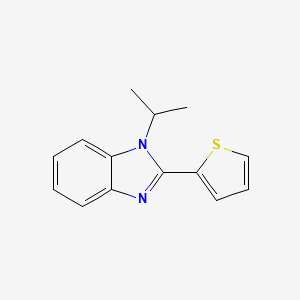![molecular formula C15H14BrNO B5819444 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone](/img/structure/B5819444.png)
1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone, also known as 4-BMC, is a synthetic cathinone and a designer drug. It is a stimulant that affects the central nervous system and has been found in some illicit drug markets. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. It also has affinity for the norepinephrine transporter. These actions lead to an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, which can result in the stimulant effects of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone include an increase in heart rate, blood pressure, and body temperature. It can also cause pupil dilation, sweating, and dry mouth. In addition, it can lead to feelings of euphoria, increased sociability, and enhanced sexual arousal. However, it can also cause anxiety, paranoia, and agitation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone in lab experiments include its availability, low cost, and ease of synthesis. However, its use is limited by its potential for abuse and its lack of specificity for dopamine and serotonin transporters.
Direcciones Futuras
Future research on 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone could focus on its potential as a treatment for certain psychiatric disorders such as depression and anxiety. It could also be used to study the effects of dopamine and serotonin reuptake inhibitors on the brain. In addition, further research could be conducted to determine the long-term effects of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone on the brain and body.
Conclusion:
In conclusion, 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. Its mechanism of action involves the inhibition of dopamine and serotonin reuptake, which can lead to stimulant effects. While it has advantages for lab experiments, its use is limited by its potential for abuse and lack of specificity. Future research could focus on its potential as a treatment for psychiatric disorders and its long-term effects on the brain and body.
Métodos De Síntesis
The synthesis of 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone involves the reaction of 4-bromobenzaldehyde with 2-methylphenylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to other cathinones such as methcathinone and mephedrone. Studies have shown that 1-(4-bromophenyl)-2-[(2-methylphenyl)amino]ethanone can induce hyperactivity, stereotypy, and locomotor activity in rodents.
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(2-methylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-4-2-3-5-14(11)17-10-15(18)12-6-8-13(16)9-7-12/h2-9,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEWQLSLKACAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-chloro-3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5819364.png)


![2-(2,4-dichlorophenyl)-N'-[(4-methoxy-3-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5819390.png)
![diethyl 5-{[(2-methoxyphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5819396.png)
![2-[(aminocarbonothioyl)(3,4-dimethylphenyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5819398.png)


![methyl 4-methyl-2-[(4-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5819423.png)

![3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5819434.png)
![2-(4-chlorophenyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5819436.png)
![3-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B5819448.png)
